Xanthohumol

Description

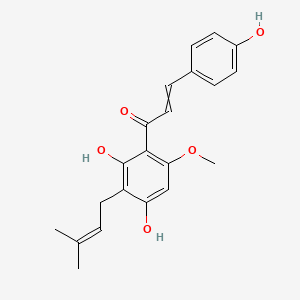

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-9,11-12,22,24-25H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXQGKIUCDPEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301117926 | |

| Record name | 1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-83-5 | |

| Record name | 1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Engineering of Xanthohumol

Endogenous Biosynthetic Pathways of Xanthohumol (B1683332) in Humulus lupulus

The primary site of this compound biosynthesis within the hop plant is the glandular trichomes, also known as lupulin glands, located on the hop cones. wikipedia.orgnih.govnih.gov The biosynthetic route to this compound involves contributions from the phenylpropanoid pathway and the introduction of a prenyl moiety. wikipedia.orgnih.gov

Phenylpropanoid Pathway Involvement

The biosynthesis initiates with the aromatic amino acid L-phenylalanine, a central precursor in the phenylpropanoid pathway. wikipedia.orgproquest.com L-phenylalanine undergoes deamination catalyzed by phenylalanine ammonia (B1221849) lyase (PAL) to produce cinnamic acid. wikipedia.org Subsequent enzymatic steps, including hydroxylation by cinnamate-4-hydroxylase (C4H) and ligation to coenzyme A (CoA) by 4-coumarate-CoA ligase (4CL), convert cinnamic acid into p-coumaroyl-CoA. wikipedia.orgproquest.comtum.de This activated form of p-coumaric acid serves as a crucial starter unit for the subsequent steps in this compound synthesis.

Genetic and Environmental Regulation of this compound Biosynthesis

The spatial distribution of this compound biosynthesis is linked to the expression patterns of the genes encoding the relevant enzymes. High expression levels of genes like OMT1 in lupulin glands are consistent with the accumulation of this compound in these specialized structures. nih.gov OMT1 transcripts are most abundant in lupulin glands but are also detected in hop cones at different developmental stages. nih.gov Beyond genetic control, environmental factors can significantly influence the concentration of this compound in hops, as hop cultivation is sensitive to environmental conditions.

Heterologous Biosynthesis of this compound in Microbial Systems

The relatively low natural abundance of this compound in hops and the associated costs and complexities of its extraction and purification have driven research into alternative production methods, particularly heterologous biosynthesis in microbial hosts. exlibrisgroup.comresearchgate.netnih.govresearchgate.net Microbial systems offer a potentially more sustainable and economically viable route for this compound production. exlibrisgroup.comresearchgate.netnih.govresearchgate.net

De Novo Biosynthesis in Saccharomyces cerevisiae

Saccharomyces cerevisiae, a widely used industrial microorganism, has been successfully engineered for the de novo biosynthesis of this compound from simple carbon sources like glucose. exlibrisgroup.comresearchgate.netnih.govresearchgate.net This process necessitates the introduction and coordination of multiple enzymatic steps and metabolic pathways within the yeast cell. exlibrisgroup.comresearchgate.net The engineered pathway typically involves integrating modules from the aromatic amino acid pathway, the malonyl-CoA pathway, and the mevalonate (B85504) (MVA) pathway to ensure the supply of essential precursors. researchgate.net Demethylthis compound (DMX) serves as a key intermediate in this engineered pathway, undergoing subsequent methylation to yield this compound. researchgate.net

Metabolic Engineering Strategies for Enhanced Production

Extensive metabolic engineering strategies have been applied to optimize and enhance this compound production in microbial platforms such as S. cerevisiae. These strategies include fine-tuning the balance between competing metabolic pathways, engineering the prenyltransferase enzymes, increasing the supply of precursor molecules, constructing enzyme fusions to improve pathway efficiency, and compartmentalizing pathways through peroxisomal engineering. exlibrisgroup.comresearchgate.net

Studies have identified prenylation as a significant bottleneck in the heterologous biosynthesis of demethylthis compound. exlibrisgroup.comresearchgate.net To address this limitation, researchers have developed specific metabolic engineering approaches aimed at increasing the intracellular availability of DMAPP, the prenyl group donor, and improving the catalytic efficiency of the prenylation reaction. exlibrisgroup.comresearchgate.net

Through the implementation of these systematic engineering strategies, notable increases in the production of demethylthis compound have been achieved. For example, one study reported an 83-fold enhancement in demethylthis compound production, reaching a concentration of 4 mg/L, in an engineered yeast strain. researchgate.net Subsequent introduction and expression of the gene encoding the final methylation step enabled the production of this compound at concentrations of 142 µg/L from glucose in shake flask cultures. These findings highlight the potential of engineered yeast as a platform for the sustainable production of this compound and demonstrate the effectiveness of metabolic engineering in optimizing complex biosynthetic pathways for natural products. exlibrisgroup.comresearchgate.netnih.gov

Mechanisms of Action of Xanthohumol at the Molecular and Cellular Level

Antioxidant Mechanisms

Xanthohumol (B1683332) exhibits strong antioxidant properties, which are crucial for neutralizing reactive species and protecting cells from oxidative damage. mdpi.comresearchgate.netresearchgate.net This activity is largely attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals. mdpi.comresearchgate.netresearchgate.net

Reactive Oxygen Species (ROS) Neutralization and Scavenging

This compound effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. mdpi.comresearchgate.netresearchgate.net It can neutralize various free radicals, including hydroxyl and peroxyl radicals, and inhibit the formation of superoxide (B77818) anion radicals and nitric oxide. aacrjournals.orgscielo.brscielo.br This direct scavenging ability prevents cellular damage caused by these highly reactive molecules. mdpi.comresearchgate.net

Modulation of Cellular Redox State and Transition Metal Chelation

Beyond direct radical scavenging, this compound also modulates the cellular redox state. mdpi.comresearchgate.net It can chelate transition metals, such as iron and copper, which are known to catalyze oxidative reactions and enhance ROS production. mdpi.comresearchgate.netnih.govnih.gov By binding to these metal ions, this compound inhibits their participation in Fenton-like reactions, thus reducing oxidative damage. mdpi.comresearchgate.netnih.gov This chelation contributes to its protective role against oxidative stress. mdpi.comresearchgate.net

Activation of Endogenous Antioxidant Response Pathways (e.g., Nrf2/ARE Pathway)

A significant mechanism by which this compound exerts its antioxidant effects is through the activation of endogenous antioxidant defense pathways, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. mdpi.comnih.govresearchgate.netnih.govbioactivetech.plnih.govoup.com Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to ARE sequences in the promoter regions of target genes. nih.govresearchgate.net This binding initiates the transcription of various antioxidant and cytoprotective enzymes, such as superoxide dismutase (SOD), catalase, glutathione (B108866) peroxidase (GPx), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.comnih.govresearchgate.netscielo.brbioactivetech.plnih.govoup.com Activation of the Nrf2/ARE pathway by this compound enhances the cellular capacity to counteract oxidative stress and protect against oxidative damage. mdpi.comnih.govbioactivetech.plnih.govoup.com Studies have shown that this compound increases the expression of Nrf2-activated genes like Ho-1, Nqo-1, and Gclc (encoding the catalytic subunit of glutamate-cysteine ligase, involved in glutathione synthesis) in various cell types. bioactivetech.ploup.comresearchgate.net

Research findings illustrating this compound's effect on Nrf2-regulated genes are summarized in the table below:

| Gene | Enzyme | Effect of this compound | Reference |

| Ho-1 | Heme Oxygenase-1 | Increased expression | nih.govbioactivetech.plnih.govoup.com |

| Nqo-1 | NAD(P)H quinone oxidoreductase 1 | Increased expression | bioactivetech.plnih.govoup.com |

| Gclc | Glutamate-cysteine ligase catalytic subunit | Increased expression | researchgate.net |

| SOD1 | Superoxide Dismutase 1 | Increased expression | scielo.brscielo.broup.com |

| GPx1 | Glutathione Peroxidase 1 | Increased expression | scielo.brscielo.brnih.govnih.gov |

Anti-inflammatory Mechanisms

This compound possesses significant anti-inflammatory properties mediated through the modulation of various signaling pathways and inflammatory mediators. researchgate.netnih.govsci-rad.comnih.gov

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-8)

The effect of this compound on the production of pro-inflammatory cytokines has been observed in several studies:

| Cytokine | Effect of this compound | Cell Model / Stimulus | Reference |

| TNF-α | Inhibited production | LPS-stimulated cells | researchgate.netresearchgate.netsci-rad.comnih.govebiohippo.comresearchgate.net |

| IL-1β | Inhibited production | LPS-stimulated cells, IL-1β-treated chondrocytes | researchgate.netsci-rad.comnih.govebiohippo.comresearchgate.net |

| IL-6 | Inhibited production | LPS-stimulated cells | researchgate.netsci-rad.comnih.govebiohippo.comresearchgate.netnih.gov |

| IL-8 | Inhibited production | LPS-stimulated cells | sci-rad.comresearchgate.net |

This compound may suppress LPS-induced Toll-like receptor 4 (TLR4) activation, partly by interfering with LPS binding to the TLR4 coreceptor myeloid differentiation protein-2 (MD-2). nih.govdovepress.com Additionally, this compound has been shown to downregulate cellular TLR4 protein content. nih.gov

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Nitric Oxide)

This compound also modulates the activity and production of other key inflammatory mediators, including cyclooxygenase enzymes (COX-1 and COX-2) and nitric oxide (NO). researchgate.netresearchgate.netaacrjournals.orgnih.govsci-rad.comnih.gov COX enzymes are involved in the synthesis of prostaglandins, which are potent mediators of inflammation. biorxiv.orgwikipedia.org this compound has been shown to inhibit the activity of both COX-1 and COX-2. researchgate.netaacrjournals.orgnih.gov Furthermore, this compound inhibits the production of nitric oxide, a molecule involved in inflammatory processes, by suppressing the expression of inducible nitric oxide synthase (iNOS). aacrjournals.orgscielo.brscielo.brnih.govsci-rad.comnih.gov

The impact of this compound on inflammatory mediators is summarized below:

| Mediator | Enzyme Involved | Effect of this compound | Reference |

| Prostaglandins | COX-1, COX-2 | Inhibited synthesis | researchgate.netaacrjournals.orgnih.gov |

| Nitric Oxide (NO) | Inducible NOS (iNOS) | Inhibited production | aacrjournals.orgscielo.brscielo.brnih.govsci-rad.comnih.gov |

Suppression of Nuclear Factor-kappa B (NF-κB) Activation

Research indicates that this compound is a potent inhibitor of NF-κB activation. researchgate.net NF-κB is a crucial transcription factor involved in regulating the expression of genes related to inflammation, cell proliferation, and survival. researchgate.net By suppressing NF-κB, this compound can interfere with these processes. Studies have shown that this compound can prevent the nuclear translocation of the NF-κB p65 subunit, which is essential for its activity. researchgate.net Furthermore, it has been observed to suppress the expression of NF-κB-regulated genes, including those promoting proliferation (like cyclin D1 and c-Myc) and inhibiting apoptosis (like Bcl-xL, XIAP, cIAP1, and cIAP2). researchgate.net This suppression of anti-apoptotic proteins contributes to the pro-apoptotic effects of this compound. researchgate.net The mechanism may involve a direct interaction of this compound's unsaturated ketone moiety with cysteine residues of IκB kinase (IKK) and the p65 subunit of NF-κB. researchgate.netacs.org Inhibition of NF-κB activation by this compound has been demonstrated in various cell types, including hepatic stellate cells, Huh7 human liver cancer cells, and activated lymphocytes. researchgate.netacs.org

Pro-apoptotic Mechanisms

This compound is known to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govfrontiersin.orgnih.govmdpi.comspandidos-publications.com This is considered a primary mode of its anti-tumor activity. nih.gov

A key aspect of this compound-induced apoptosis is the activation of the caspase cascade. Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. nih.gov Studies have consistently shown that this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, such as caspase-3 and caspase-7. frontiersin.orgnih.govspandidos-publications.comijbs.comiiarjournals.org This activation has been observed in various cancer cell types, including prostate cancer cells, colorectal cancer cells, and laryngeal squamous cell carcinoma cells. nih.govspandidos-publications.comijbs.comiiarjournals.org The activation of caspase-8 suggests involvement of the death receptor-mediated (extrinsic) pathway, while the activation of caspase-9 points to the involvement of the mitochondrial (intrinsic) pathway. nih.goviiarjournals.org

This compound modulates the expression of proteins belonging to the Bcl-2 family, which are critical regulators of the mitochondrial apoptotic pathway. researchgate.netmdpi.com It typically leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.netfrontiersin.orgnih.govmdpi.comspandidos-publications.comfrontiersin.orgspandidos-publications.com The increased Bax/Bcl-2 ratio favors the induction of apoptosis. mdpi.com Additionally, this compound has been shown to downregulate the expression of other anti-apoptotic proteins, such as survivin and XIAP. frontiersin.orgnih.govmdpi.comspandidos-publications.comoncotarget.com This modulation of the balance between pro- and anti-apoptotic proteins is a significant mechanism by which this compound promotes cell death. nih.govspandidos-publications.comiiarjournals.org

This compound induces mitochondrial dysfunction, which is a critical event in the intrinsic apoptotic pathway. nih.govmdpi.comijbs.comspandidos-publications.com This dysfunction is characterized by a loss of mitochondrial membrane potential (mitochondrial depolarization) and the release of cytochrome c from the mitochondria into the cytosol. nih.govijbs.comiiarjournals.orgfrontiersin.orgspandidos-publications.com Cytochrome c release is a key step in the formation of the apoptosome, a protein complex that activates caspase-9 and subsequently the downstream caspase cascade. nih.govmdpi.comfrontiersin.org this compound's ability to induce mitochondrial dysfunction and cytochrome c release has been observed in various cancer cell lines, contributing significantly to its pro-apoptotic effects. nih.govijbs.comiiarjournals.orgfrontiersin.orgspandidos-publications.comspandidos-publications.com

Some studies suggest that this compound can enhance the expression of death receptors, particularly Death Receptor 5 (DR5). plos.orgmdpi.complos.org Death receptors are cell surface proteins that, upon binding to their specific ligands (like TRAIL), can trigger the extrinsic apoptotic pathway. plos.org Increased expression of DR5 can sensitize cancer cells to TRAIL-induced apoptosis. plos.orgmdpi.com Research in neuroblastoma cells, for instance, has shown that this compound treatment increases both the mRNA and protein levels of DR5, leading to enhanced apoptosis when combined with TRAIL. plos.orgplos.org This indicates that modulating death receptor expression is another mechanism by which this compound promotes apoptosis. plos.orgmdpi.com

Induction of Mitochondrial Dysfunction (e.g., Mitochondrial Depolarization, Cytochrome c Release)

Anti-proliferative and Cell Cycle Modulatory Mechanisms

Beyond inducing apoptosis, this compound also inhibits cancer cell proliferation by modulating the cell cycle. aacrjournals.orgfrontiersin.orgspandidos-publications.comfrontiersin.orgoncotarget.com The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer.

This compound has been shown to induce cell cycle arrest at specific phases, such as the S phase or G1 phase, depending on the cell type and concentration. aacrjournals.orgfrontiersin.orgfrontiersin.org By arresting the cell cycle, this compound prevents cancer cells from dividing and multiplying. This is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). frontiersin.orgfrontiersin.orgoncotarget.com For example, this compound has been reported to reduce the expression of cyclin D1. frontiersin.orgfrontiersin.orgoncotarget.complos.org Additionally, its anti-proliferative effects can be linked to the inhibition of signaling pathways that promote cell growth and division, such as the Akt/mTOR pathway and the Notch1 pathway. frontiersin.orgnih.govoncotarget.commdpi.comnih.govmdpi.com By interfering with these pathways and modulating cell cycle regulators, this compound effectively inhibits the proliferation of cancer cells. aacrjournals.orgfrontiersin.orgspandidos-publications.comfrontiersin.orgoncotarget.com

Cell Cycle Arrest Induction

This compound has been shown to induce cell cycle arrest in various cancer cell lines. This arrest typically occurs at specific checkpoints within the cell cycle, preventing uncontrolled cell division. For instance, studies have demonstrated that this compound can induce cell cycle arrest in the G1 phase. mdpi.comresearchgate.net This G1 phase arrest has been observed in human acute myeloid leukemia HL-60 cells, where this compound treatment inhibited cell proliferation. researchgate.net In human lung carcinoma cells, this compound was also found to be a strong chemotherapeutic agent by arresting the cell cycle at the G1 phase. mdpi.com In hepatocellular carcinoma cells, this compound and its derivatives have shown potential anticancer effects through the induction of cell cycle arrest at the G0/G1 phase. mdpi.com However, the specific phase of arrest can vary depending on the cell type and concentration of this compound used. For example, in human colon carcinoma HT-29 cells, this compound treatment led to arrest at the G2/M phase of the cell cycle, accompanied by a decrease in cyclin B1 expression. semanticscholar.org

Inhibition of DNA Synthesis

Inhibition of DNA synthesis is another mechanism by which this compound can exert its antiproliferative effects. By interfering with the process of DNA replication, this compound can prevent cells from dividing and proliferating. This inhibitory effect on DNA synthesis has been reported as one of the antiproliferative mechanisms of this compound to prevent carcinogenesis in the progression phase. aacrjournals.orgnih.govcancer.gov Studies have shown that this compound can inhibit the incorporation of thymidine (B127349) into newly synthesized DNA in cancer cells. aacrjournals.org

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of solid tumors. This compound has demonstrated anti-angiogenic properties by interfering with several key steps in this process. nih.govmdpi.comresearchgate.net

Inhibition of Angiogenic Factor Production

This compound can inhibit the production of angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), which are crucial for stimulating blood vessel formation. nih.govnih.gov Studies in pancreatic cancer cells have shown that this compound significantly suppressed the expression and secretion of VEGF in a concentration-dependent manner. nih.gov This downregulation of VEGF is considered a mechanism by which this compound affects cancer-induced angiogenesis. nih.gov

Blockage of Signaling Pathways in Endothelial Cells

This compound interferes with signaling pathways in endothelial cells, which are the building blocks of blood vessels. Mechanisms for its inhibition of angiogenesis are related to the blockage of pathways such as nuclear factor-κB (NF-κB) and Akt pathways in endothelial cells. nih.govmdpi.comresearchgate.net this compound treatment of endothelial cells has been shown to activate AMPK, which in turn inhibits eNOS activation. nih.govresearchgate.net In parallel, this compound can inhibit AKT phosphorylation, suggesting autonomous signaling pathways are affected. nih.govresearchgate.net this compound can counteract the effects of inflammatory mediators like TNF-α on endothelial cells, mainly through the NF-κB pathway. researchgate.net

Anti-migratory and Anti-invasive Mechanisms

Cell migration and invasion are crucial steps in tumor metastasis and other pathological processes like neointima formation. This compound has been shown to suppress these cellular movements. researchgate.netnih.govebiohippo.combeilstein-journals.org

Suppression of Cell Migration

This compound can suppress the migration of various cell types, including vascular smooth muscle cells (VSMCs) and cancer cells. researchgate.netnih.govebiohippo.combeilstein-journals.org In vitro studies have demonstrated that this compound potently suppresses PDGF-BB-induced VSMC migration. nih.gov This activity suggests a potential therapeutic application to counteract vascular proliferative diseases. nih.gov this compound also inhibits the migration and invasion capabilities of endothelial cells. researchgate.netresearchgate.netresearchgate.net Furthermore, this compound has been shown to inhibit the migration and invasion of various cancer cell types, including breast carcinoma, leukemia, and melanoma cells. mdpi.commdpi.com The mechanisms involved can include the downregulation of proteins like FAK and MMP-2 expression in cancer cells. frontiersin.org this compound may also decrease the expression of C-X-C chemokine receptor 4 (CXCR4), which is involved in cancer cell invasion. cancer.gov

Table 1: Summary of this compound's Mechanisms of Action

| Mechanism | Cellular Process Affected | Examples of Cellular Targets/Pathways |

| Cell Cycle Arrest Induction | Cell Proliferation | G1 phase, G0/G1 phase, G2/M phase; Regulation of cyclins (e.g., cyclin B1, cyclin D1), p53, p21. frontiersin.orgmdpi.comresearchgate.netsemanticscholar.orgotago.ac.nz |

| Inhibition of DNA Synthesis | Cell Proliferation | Interference with DNA replication, inhibition of thymidine incorporation. aacrjournals.orgnih.govcancer.gov |

| Anti-angiogenic Mechanisms | Blood Vessel Formation | Inhibition of VEGF and IL-8 production; Blockage of NF-κB, Akt, AMPK, eNOS signaling pathways in endothelial cells. nih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netbeilstein-journals.orgresearchgate.net |

| Anti-migratory and Anti-invasive Mechanisms | Cell Movement and Tissue Infiltration | Suppression of migration in VSMCs and cancer cells; Inhibition of invasion; Downregulation of FAK, MMP-2, CXCR4; Modulation of epithelial-to-mesenchymal transition markers. frontiersin.orgcancer.govmdpi.comresearchgate.netnih.govresearchgate.netebiohippo.combeilstein-journals.orgnih.govmdpi.com |

Mechanisms of Action on Drug Resistance in Cellular Models

This compound has demonstrated the ability to counteract drug resistance in various cancer cell lines through several molecular and cellular mechanisms. These mechanisms primarily involve the modulation of drug efflux transporters, the sensitization of cancer cells to chemotherapy, and the reduction of cancer stem-like cell characteristics.

Modulation of ATP-binding Cassette (ABC) Transporters (e.g., ABCB1/P-glycoprotein)

One of the key mechanisms by which cancer cells develop resistance is the overexpression of ABC transporters, which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. acs.orgmedtechbcn.comoaepublish.com P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a prominent example of such a transporter involved in multidrug resistance. acs.orgoaepublish.comfrontiersin.org

Studies have shown that this compound can inhibit the efflux functions of ABCB1. pitt.edu In doxorubicin-resistant breast cancer cells (MCF-7/ADR), this compound was found to inhibit ABCB1-mediated transport of doxorubicin (B1662922). pitt.edu Furthermore, research suggests that this compound can act as a substrate for ABCB1 and stimulate its ATPase activity. pitt.edu Molecular modeling and simulation data support this, indicating that this compound binds to the transmembrane domain of ABCB1, overlapping with the binding site of doxorubicin, and exhibiting a stronger binding affinity than doxorubicin. pitt.edu This competitive binding can lead to the reversal of drug resistance by inhibiting the efflux of the chemotherapeutic agent. pitt.edu

This compound has also been reported to inhibit other multidrug resistance proteins, such as multidrug resistance protein (MRP) 1 (ABCC1), MRP2 (ABCC2), and MRP3 (ABCC3), further contributing to its potential in decreasing drug resistance. mdpi.com

Sensitization to Chemotherapeutic Agents

This compound has been shown to enhance the sensitivity of various cancer cell lines to conventional chemotherapeutic drugs. This chemosensitizing effect is a crucial aspect of its potential in overcoming drug resistance. nih.govptbioch.edu.plnih.govnih.gov

In doxorubicin-resistant MCF-7/ADR breast cancer cells, this compound significantly increased the sensitivity to doxorubicin, leading to a concentration-dependent decrease in the IC50 value of doxorubicin when combined with this compound. nih.govmdpi.com For instance, in the presence of increasing concentrations of this compound (2.5, 5, and 10 µM), the IC50 values of doxorubicin against MCF-7/ADR cells decreased from 55.9 ± 4.3 µM (doxorubicin alone) to 45.1 ± 4.1, 8.5 ± 0.8, and 4.3 ± 0.3 µM, respectively. mdpi.com This demonstrates a potent synergistic effect between this compound and doxorubicin in these resistant cells. nih.govmdpi.com

Similarly, this compound has been shown to sensitize colorectal cancer cells to chemotherapeutic agents like SN38 (7-ethyl-10-hydroxycamptothecin), an active metabolite of irinotecan. nih.govnih.govresearchgate.net Studies in SW480 colorectal cancer cells demonstrated that this compound concentrations below the IC50 value could induce apoptosis and enhance the DNA-damage response, subsequently sensitizing these cells to SN38. nih.govnih.gov The addition of this compound to SN38 treatment resulted in a reduction in cell survival compared to SN38 alone in resistant colon cancer cells. researchgate.net

This compound has also been reported to enhance the sensitivity of doxorubicin-resistant MCF-7/ADR cells to docetaxel (B913), significantly reducing the IC50 value of docetaxel when used in combination. frontiersin.org

Reduction of Cancer Stem-like Cell Characteristics

Cancer stem-like cells (CSCs) are a subpopulation of cancer cells characterized by self-renewal capacity, pluripotency, and significant resistance to conventional therapies, contributing to tumor recurrence and metastasis. nih.govfrontiersin.orgmdpi.com Targeting CSCs is considered a promising strategy to overcome drug resistance. nih.gov

Research indicates that this compound can reduce the stemness of cancer cells, particularly in drug-resistant models. nih.govmdpi.com In doxorubicin-resistant MCF-7/ADR breast cancer cells, this compound treatment led to a decrease in several indicators of stemness. nih.govmdpi.com These include a reduction in colony formation, migration, the percentage of side population cells, and sphere formation. nih.govmdpi.com Furthermore, this compound treatment resulted in the down-regulation of stemness-related biomarkers in these cells. nih.govmdpi.comfrontiersin.org

Studies on colorectal cancer stem cells (CR-CSCs) have also shown that this compound, particularly in combination with chemotherapy, can decrease stemness properties. mdpi.comresearchgate.net This includes impaired clonogenic potential and decreased activation of stemness signaling pathways like the Wnt pathway, which is often activated in CRC cells to mediate treatment escape. researchgate.net

The reduction in cancer stem-like cell characteristics by this compound contributes to overcoming drug resistance by targeting the very cells that are often responsible for treatment failure and relapse. nih.govmdpi.comresearchgate.net

Molecular Targets and Signaling Pathways of Xanthohumol

Key Signaling Pathways Modulated by Xanthohumol (B1683332)

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a highly conserved pathway involved in various cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Research indicates that this compound can influence the Wnt/β-catenin pathway. Studies have shown that this compound can inhibit breast cancer cell survival by decreasing the activity of the Notch signaling pathway, and the Wnt/β-catenin signaling pathway is reported to be involved in cell migration, embryonic development, and polarization. amegroups.org Further research suggests that this compound can reduce the expression of non-phosphorylated β-catenin, total β-catenin, cyclin D1, and C-Myc in experimental models. researchgate.net

Direct Molecular Targets of this compound

This compound has been shown to directly interact with a variety of enzymes, proteins, and membrane transporters.

Enzymatic Targets (e.g., Tyrosinase, Acetylcholinesterase (AChE), Aldose Reductase, Thioredoxin Reductase)

This compound demonstrates inhibitory effects on several enzymes. It has been shown to inhibit tyrosinase, an enzyme crucial for melanin (B1238610) synthesis. mdpi.comtandfonline.comnih.gov This inhibition occurs by hindering the oxidation of L-tyrosine and L-DOPA. mdpi.com Studies on mushroom tyrosinase confirmed the potent inhibitory activity of this compound, comparable to that of kojic acid. mdpi.com this compound also affects melanin transport by reducing the number and length of dendrites and inducing melanosome degradation in keratinocytes. mdpi.comresearchgate.net

This compound is also identified as a cholinesterase inhibitor, affecting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). medchemexpress.comnih.gov Studies have reported IC50 values for this compound against AChE and BChE. medchemexpress.comnih.gov For AChE, reported IC50 values include 71.34 µM and 71.34 ± 2.09 µM. medchemexpress.comnih.gov For BChE, reported IC50 values include 32.67 µM and 32.67 ± 2.82 µM. medchemexpress.comnih.gov Its derivative, 3-hydroxy-xanthohumol, also shows inhibitory effects on AChE and BChE. medchemexpress.com

Aldose reductase (AKR1B1) and AKR1B10, enzymes belonging to the aldo-keto reductase superfamily, are inhibited by this compound. nih.govresearchgate.netnih.govresearchgate.net These enzymes are pharmacological targets in diabetic complications and cancer therapy. nih.govresearchgate.netnih.gov this compound acts as a potent uncompetitive, tight-binding inhibitor of human aldose reductase AKR1B1 and human AKR1B10. nih.govresearchgate.netnih.gov Reported Ki values for this compound are 15.08 μM for AKR1B1 and 20.11 μM for AKR1B10. nih.govresearchgate.netnih.gov The activity of the related enzyme AKR1A1 is not affected by this compound. nih.govnih.gov

Thioredoxin reductases (TrxRs), selenoproteins, are attractive targets for anticancer drug development. Research has explored this compound and its analogues for their potential as TrxR inhibitors. acs.org

Here is a table summarizing some enzymatic targets and their inhibition by this compound:

| Enzyme | Type of Inhibition | Ki or IC50 Value | Reference |

| Tyrosinase (Mushroom) | Competitive | IC50: 15.4–58.4 µM (monophenolase), 27.1–117.4 µM (diphenolase) | tandfonline.comnih.gov |

| Acetylcholinesterase (AChE) | - | IC50: 71.34 µM, 71.34 ± 2.09 µM | medchemexpress.comnih.gov |

| Butyrylcholinesterase (BChE) | - | IC50: 32.67 µM, 32.67 ± 2.82 µM | medchemexpress.comnih.gov |

| Aldose Reductase (AKR1B1) | Uncompetitive, Tight-binding | Ki: 15.08 μM | nih.govresearchgate.netnih.gov |

| AKR1B10 | Uncompetitive, Tight-binding | Ki: 20.11 μM | nih.govresearchgate.netnih.gov |

Protein Targets (e.g., Keratin 18 (KRT18), p53, Bax, Bcl-2, Caspases, Cyclins)

This compound interacts with various proteins involved in cell structure, cell cycle regulation, and apoptosis.

Keratin 18 (KRT18) is a protein that is often overexpressed in certain cancers. Studies have shown that this compound can inhibit the growth of esophageal squamous cell carcinoma cells that overexpress KRT18. frontiersin.org Mass spectrometry analysis has revealed that this compound binds to KRT18 protein. frontiersin.org While this compound attenuates KRT18 protein expression, it does not appear to affect KRT18 mRNA levels. frontiersin.org

This compound influences the activity and expression of proteins involved in the p53 signaling pathway. spandidos-publications.comnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comnih.gov It can promote p53 expression. spandidos-publications.comnih.govresearchgate.net The p53 pathway is crucial for cell cycle arrest and apoptosis. spandidos-publications.comnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comnih.gov

This compound modulates the expression of proteins from the Bcl-2 family, which are key regulators of apoptosis. It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-XL and upregulate pro-apoptotic proteins such as Bax and Bid. frontiersin.orgspandidos-publications.comfrontiersin.orgnih.govnih.govacs.org The balance between pro- and anti-apoptotic Bcl-2 family proteins is critical in determining cell fate.

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. This compound induces apoptosis through the activation of caspases, including caspase-3, caspase-8, and caspase-9. frontiersin.orgnih.govnih.govacs.orgmdpi.comresearchgate.netnih.gov Activation of caspase-9 suggests the involvement of the mitochondrial apoptotic pathway. acs.org this compound-induced caspase activation is required for the degradation of certain oncoproteins, such as BCR-ABL. mdpi.comnih.gov

Cyclins are a family of proteins that regulate the progression of the cell cycle. This compound can induce cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). frontiersin.orgfrontiersin.orgnih.govspandidos-publications.commdpi.com Studies have shown that this compound can reduce the protein levels of cyclin D1 and cyclin D3, which are markers for the G1 phase of the cell cycle. frontiersin.orgfrontiersin.orgnih.govspandidos-publications.com This modulation can lead to cell cycle arrest at the G0/G1 phase. frontiersin.orgnih.govspandidos-publications.com

Here is a table summarizing some protein targets and the effect of this compound:

| Protein Target | Effect of this compound | Relevant Process | Reference |

| KRT18 | Binds to and attenuates expression (protein level) | Cell Structure, Cancer | frontiersin.org |

| p53 | Promotes expression | Apoptosis, Cell Cycle | spandidos-publications.comnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comnih.gov |

| Bax | Upregulation | Apoptosis | frontiersin.orgspandidos-publications.comfrontiersin.orgnih.gov |

| Bcl-2 | Downregulation | Apoptosis | frontiersin.orgspandidos-publications.comfrontiersin.orgnih.govnih.govacs.org |

| Bcl-XL | Downregulation | Apoptosis | nih.gov |

| Caspase-3 | Activation | Apoptosis | spandidos-publications.comfrontiersin.orgnih.govnih.govacs.orgresearchgate.net |

| Caspase-8 | Activation | Apoptosis | nih.govresearchgate.net |

| Caspase-9 | Activation | Apoptosis | nih.govacs.orgresearchgate.net |

| Cyclin D1 | Downregulation | Cell Cycle Progression | frontiersin.orgfrontiersin.orgnih.govspandidos-publications.com |

| Cyclin D3 | Decreased expression | Cell Cycle Progression | frontiersin.org |

| Cyclin E | Increase (in certain cell lines and conditions) | Cell Cycle Progression | mdpi.com |

Membrane Transporter Targets (e.g., ABCB1)

Membrane transporters, particularly ATP-binding cassette (ABC) transporters, play a significant role in the efflux of various substrates, including chemotherapeutic drugs. ABCB1 (also known as P-glycoprotein or MDR1) is an ABC transporter associated with multidrug resistance in cancer. mdpi.commdpi.com

Research indicates that this compound can modulate the activity of ABCB1. frontiersin.orgmdpi.commdpi.compitt.edunih.gov Studies have shown that this compound can inhibit the efflux functions of ABCB1. mdpi.compitt.edu It has also been observed that this compound can act as a substrate for ABCB1 and stimulate its ATPase activity. mdpi.compitt.edu Molecular modeling and simulation data suggest that this compound binds to the central transmembrane domain of ABCB1, potentially overlapping with the binding site of other substrates like doxorubicin (B1662922). mdpi.commdpi.compitt.edu This interaction may contribute to the sensitization of drug-resistant cancer cells to chemotherapy. mdpi.compitt.edu Furthermore, this compound has been shown to decrease the mRNA levels of ABCB1. frontiersin.orgnih.gov

Mitochondrial Electron Transport Chain Complex I

The mitochondrial electron transport chain (ETC) is essential for cellular respiration and ATP production. Complex I (NADH ubiquinone oxidoreductase) is the first enzyme complex in the ETC. wikipedia.org

Studies have provided evidence that this compound directly interacts with mitochondrial electron transfer chain complex I and inhibits its activity. nih.govnih.govcas.cn This inhibition can lead to the overproduction of reactive oxygen species (ROS), which in turn can trigger apoptosis in cancer cells. nih.gov Inhibition of mitochondrial oxidative phosphorylation by this compound also causes a rapid decrease in mitochondrial transmembrane potential. nih.gov While this compound inhibits mitochondrial complex I, it appears to have little effect on the activity of complexes II, III, and IV. nih.gov

Cellular and Subcellular Responses to Xanthohumol

Impact on Cell Viability and Proliferation in Diverse Cell Lines

Research indicates that xanthohumol (B1683332) can significantly influence the viability and proliferation of a wide range of cell types, with a notable focus on cancer cells.

Cancer Cell Lines (e.g., Breast, Colon, Prostate, Liver, Gastric, Neuroblastoma, Cholangiocarcinoma, Melanoma, Glioblastoma, Pancreatic, Esophageal Squamous Cell Carcinoma)

This compound has demonstrated antiproliferative effects across numerous cancer cell lines. In breast cancer, XN treatment inhibited the growth of MDA-MB-231 and Hs578T cells, with reported IC50 values of 6.7 and 4.78 µM, respectively, after 24 hours. It also inhibited proliferation in MCF-7 cells at 10 µM after 48 hours. Studies on colon cancer cells, such as 40-16, showed that XN significantly reduced proliferation with IC50 values decreasing over time: 4.1 µM (24 h), 3.6 µM (48 h), and 2.6 µM (72 h). Potent cytotoxicity was also observed against HCT-15 cells with an IC50 of 3.6 µM after 24 hours. In prostate cancer, DU145 and PC3 cells were sensitive to XN at concentrations between 20 and 40 µM, leading to inhibited proliferation. Liver cancer cell lines, including HepG2 and Huh7, showed suppressed proliferation at 25 µM, an effect associated with the inhibition of NF-κB activity and IL-8 expression. XN has also been reported to inhibit proliferation in gastric cancer cells.

Studies on neuroblastoma have indicated that this compound suppresses proliferation. In cholangiocarcinoma, XN potently reduced cellular proliferation, colony formation, and cell confluency in cell lines such as CCLP1, SG-231, and CC-SW-1 in a concentration and time-dependent manner. For instance, CCLP-1 cells treated with 5, 10, and 15 µM XN for two days showed reduced viability of 33%, 42%, and 57%, respectively, compared to control. Melanoma cell lines (Mel Ju; Mel Im) exhibited dose-dependent cytotoxic effects and inhibited proliferation in vitro. Glioblastoma cell lines, such as A-172, have also shown high antiproliferative activity in response to this compound, with IC50 values around 12.3 ± 6.4 µM. Pancreatic cancer cell lines (PANC-1, BxPC-3, AsPC-1, L3.6pl, MiaPaCa-2, 512, and 651) showed reduced proliferation in a dose and time-dependent manner upon XN treatment. Esophageal squamous cell carcinoma (ESCC) cell lines, like KYSE30, have demonstrated inhibited proliferation and foci formation when treated with this compound.

The antiproliferative effects of this compound on various cancer cell lines are summarized in the table below:

| Cancer Type | Cell Lines | Observed Effect on Proliferation | Key Findings / IC50 Values | Citations |

| Breast Cancer | MDA-MB-231, Hs578T, MCF-7, 4T1 | Inhibited | IC50: 6.7 µM (MDA-MB-231, 24h), 4.78 µM (Hs578T, 24h). 10 µM inhibited MCF-7 (48h). | |

| Colon Cancer | 40-16, HCT-15, SW480, SW620, HT29 | Reduced/Inhibited | IC50: 4.1 µM (40-16, 24h), 3.6 µM (40-16, 48h), 2.6 µM (40-16, 72h). 3.6 µM (HCT-15, 24h). | |

| Prostate Cancer | DU145, PC3, LNCaP | Inhibited | Sensitive at 20–40 µM. Low micromolar doses inhibited proliferation. | |

| Liver Cancer (Hepatocellular) | HepG2, Huh7, HA22T/VGH, Hep3B | Suppressed/Inhibited | Suppressed at 25 µM (HepG2, Huh7). IC50: 108, 166 µM (HA22T/VGH, Hep3B). | |

| Gastric Cancer | Not specified in detail in snippets | Inhibited | Reported in general. | |

| Neuroblastoma | Not specified in detail in snippets | Suppresses | Reported in general. | |

| Cholangiocarcinoma | CCLP1, SG-231, CC-SW-1 | Potently Reduced | Concentration and time-dependent reduction. Reduced viability at 5-15 µM. | |

| Melanoma | SK-MEL-2, Mel Ju, Mel Im | Potent Cytotoxicity/Inhibited | Inhibited Topo I activity (SK-MEL-2). Dose-dependent cytotoxic effects (Mel Ju, Mel Im). | |

| Glioblastoma | A-172 | High Antiproliferative Activity | IC50: 12.3 ± 6.4 µM. | |

| Pancreatic Cancer | PANC-1, BxPC-3, AsPC-1, L3.6pl, MiaPaCa-2, 512, 651 | Reduced/Inhibited | Dose and time-dependent reduction. Inhibited proliferation >10 µM (BxPC-3, AsPC-1, MIA PaCa-2). | |

| Esophageal Squamous Cell Carcinoma | KYSE30, KYSE70, 450, 510 | Inhibited | Inhibited proliferation and foci formation. Inhibited growth by targeting KRT18 and AKT1/2. |

Differential Sensitivity in Normal Cell Lines

Studies have also investigated the effects of this compound on normal cell lines to assess differential sensitivity compared to cancer cells. For instance, while XN inhibited proliferation and migration of hepatocellular carcinoma cells (HepG2 and Huh7) at 25 µM, it showed no effect on the viability of primary human hepatocytes at concentrations up to 100 µM or higher. This suggests a potential selective toxicity towards cancer cells. Similarly, in prostate cancer studies, while malignant PCa cells (PC3) and non-tumorigenic prostate hyperplasia cells (BPH-1) both showed decreased viability with XN treatment (2.5–20 µM), BPH-1 cells were reported to be more sensitive to the growth inhibitory and pro-apoptotic effects than PC-3 cells. Normal human lung fibroblast cell line (MRC-5) showed relatively low cytotoxicity compared to A549 non-small cell lung cancer cells. Another study indicated that while this compound esterified by biotin (B1667282) was active toward normal mice fibroblasts (BALB/3T3 clone A31) with IC50 values between 12.3 and 16.6 µM, it showed higher antiproliferative activity towards human and murine breast cancer cell lines (MCF-7 and 4T1) with IC50 values below 9 µM.

Effects on Apoptosis Induction and Cell Cycle Progression

This compound is known to induce apoptosis and modulate cell cycle progression in various cancer cell lines. Apoptosis induction by XN is often mediated through both caspase-dependent and independent pathways. Studies have shown increased expression of pro-apoptotic proteins such as Bax, PARP, AIF, caspase-3, -8, and -9, and down-regulation of anti-apoptotic proteins like Bcl-2 and survivin in various cancer cells upon XN treatment. For example, in MDA-MB-231 breast cancer cells, XN induced apoptosis through a caspase- and mitochondria-dependent pathway, increasing Bax expression in mitochondria and decreasing it in the cytoplasm, alongside increased caspase-3 and caspase-9 activity. In hepatocellular carcinoma cells, XN induced apoptosis, evidenced by increased caspase-3 and -7 activity and cleavage of PARP.

This compound also affects cell cycle progression, commonly inducing cell cycle arrest. In pancreatic cancer cells, XN treatment was found to arrest the cell cycle, associated with regulating the expression of p53, p21, and cyclin D1. Cholangiocarcinoma cells treated with XN showed cell cycle arrest, linked to the reduction of cell cycle regulatory proteins like cyclin D1, cyclin D3, cyclin E1, and CDK4. In esophageal squamous cell carcinoma cells, XN induced cell cycle arrest at the G1 phase, associated with modulated expression of cyclin D1 and cyclin D3. Non-small cell lung cancer cells (A549) treated with XN showed accumulation in the sub G1 and S phases of the cell cycle.

Key findings on apoptosis and cell cycle effects are summarized below:

| Cellular Process | Effect of this compound | Associated Molecular Mechanisms | Cell Lines Studied | Citations |

| Apoptosis Induction | Increased | Up-regulation of Bax, PARP, AIF, caspase-3, -8, -9; Down-regulation of Bcl-2, survivin, XIAP. Caspase- and mitochondria-dependent pathway. | Pancreatic, Breast (MDA-MB-231), Hepatocellular, Cholangiocarcinoma, Colon, Prostate, Esophageal Squamous Cell Carcinoma. | |

| Cell Cycle Arrest | Induced (primarily G1, also G2/M and S depending on cell type and concentration) | Regulation of p53, p21, cyclin D1. Reduction of cyclin D1, D3, E1, CDK4. Targeting KRT18 and AKT1/2. Depletion of cyclin B1. | Pancreatic, Cholangiocarcinoma, Esophageal Squamous Cell Carcinoma, Colon (G2/M), Non-small cell lung cancer (S). |

Modulation of Cell Migration and Invasion

This compound has been shown to modulate the migratory and invasive capabilities of cancer cells. In breast cancer, XN inhibited the invasive phenotype of MDA-MB-231 and Hs578T cells. Studies on prostate cancer cells (DU145 and PC3) indicated that XN can reduce cell migration and invasion, effects associated with down-regulated FAK and AKT phosphorylation. In hepatocellular carcinoma cells (HepG2 and Huh7), this compound repressed migration. The down-regulation of FAK and MMP-2 expression has been implicated in the inhibition of migration and invasion of cancer cells by XN. This compound also inhibited the migratory activity of melanoma cells.

Influence on Angiogenic Processes

This compound has demonstrated the ability to influence angiogenic processes, which are crucial for tumor growth and metastasis. XN has been shown to block angiogenesis. In pancreatic cancer, this compound inhibited angiogenesis by suppressing NF-κB activation. This involved the suppression of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) expression at both mRNA and protein levels in pancreatic cancer cell lines. Furthermore, XN treatment significantly blocked tube formation in human umbilical vein endothelial cells induced by co-culture with pancreatic cancer cells. Reduced microvessel density was observed in tumor tissues in in vivo studies with breast cancer.

Regulation of Cellular Stress Responses

This compound has been reported to regulate cellular stress responses. In prostate cancer cells (DU145 and PC3), increased production of reactive oxygen species (ROS) was associated with the inhibitory effects of XN on proliferation, migration, and invasion. Subtoxic doses of XN also induced markers of endoplasmic reticulum stress in melanoma cells. This compound's effects on stress responses can be complex and context-dependent, influencing pathways like NF-κB which is involved in both inflammation and stress responses.

Effects on Specific Non-Malignant Cell Types

This compound (XN), a prenylated chalcone (B49325) found in hops, has demonstrated various effects on different non-malignant cell types, influencing processes such as proliferation, differentiation, apoptosis, and inflammatory responses.

Hepatic Stellate Cells (HSCs)

This compound has been shown to inhibit the activation of hepatic stellate cells, which play a critical role in liver fibrogenesis. In vitro studies using primary human HSCs have indicated that XN can inhibit their activation at concentrations as low as 5 µM. Furthermore, XN induced apoptosis in activated HSCs in a dose-dependent manner within a range of 0–20 µM. In contrast, XN doses as high as 50 µM did not impair the viability of primary human hepatocytes, suggesting a degree of selectivity towards activated HSCs. XN also inhibited the activation of the transcription factor NF-κB and the expression of NF-κB dependent pro-inflammatory genes in both HSCs and hepatocytes. researchgate.netnih.gov In the context of liver fibrosis, XN has been observed to inhibit HSC proliferation and inflammation. dovepress.com It also interferes with HSC apoptosis resistance and the composition of the extracellular matrix. researchgate.net

Adipocytes

Research on adipocytes, particularly murine 3T3-L1 cells and primary human subcutaneous preadipocytes, has revealed anti-obesity effects of this compound. XN has been shown to induce the beiging of white adipocytes, stimulate lipolysis, and inhibit adipogenesis. These effects are partly mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govpcom.edu XN increased the expression of beige markers like CIDE-A and TBX-1 and enhanced mitochondrial biogenesis, indicated by increased mitochondrial content and elevated expression of PGC-1α and UCP1. nih.gov XN stimulated lipolysis in mature adipocytes and inhibited adipogenesis of maturing adipocytes. nih.gov Studies have shown that XN can reduce lipid content during adipogenesis and increase UCP1 expression in a dose-dependent manner. pcom.edu While some studies indicate that XN (6.25–25 µM) decreases lipid content during adipogenesis without decreasing cell viability at lower doses (1.5 or 3.12 μM), another report suggested that XN up to 50 µM might reduce adipocyte number but could lead to adipocyte hypertrophy without improving the metabolic profile. jobesitydiseases.commdpi.comnih.gov At higher concentrations (4-8 µM), XN has been shown to decrease adipocyte viability, particularly at longer exposure times. nih.gov

Vascular Smooth Muscle Cells (VSMCs)

This compound has demonstrated inhibitory effects on vascular smooth muscle cells. It can block the proliferation and migration of VSMCs in vitro. acs.orgnih.govnih.gov In studies using platelet-derived growth factor (PDGF)-BB as a stimulus, XN inhibited VSMC proliferation in a concentration-dependent manner, with an IC50 of 3.49 µM. acs.orgnih.gov At a concentration of 15 µM, XN potently suppressed PDGF-BB-induced VSMC migration in a wound-healing assay. acs.orgnih.gov These findings suggest a potential therapeutic application of XN to counteract vascular proliferative diseases. acs.orgnih.gov Isothis compound (B16456), a derivative of this compound, has also been shown to decrease the proliferation of vascular smooth muscle cells. aspic.pt

Periodontal Ligament Stem Cells (hPDLSCs)

In the context of mechanically stimulated human periodontal ligament stem cells (hPDLSCs), this compound has exhibited anti-inflammatory properties. mdpi.comresearchgate.netnih.gov Mechanical stimulation, simulating conditions in orthodontic tooth movement, induces the upregulation of pro-inflammatory genes (IL-6, COX2) and protein (IL-6) expression. mdpi.comresearchgate.netnih.gov XN significantly reduced stimulation-related IL-6 mRNA and gene expression. researchgate.netnih.gov Furthermore, mechanical stimulation upregulated the phosphorylation of AKT and ERK, and XN helped re-establish their phosphorylation levels closer to control levels. researchgate.netnih.gov XN's influence on hPDLSC viability is dose-dependent; low concentrations (0.2 to 4 µM) showed positive effects, while a concentration of 8 µM caused a significant decrease in viability after 24 hours. mdpi.comnih.gov Similar anti-inflammatory effects were observed in mechanically stimulated cementoblasts, another cell type in the periodontal ligament. researchgate.net

Here is a summary of this compound's effects on specific non-malignant cell types:

| Cell Type | Effect of this compound | Key Findings |

| Hepatic Stellate Cells | Inhibits activation, proliferation, and inflammation; induces apoptosis in activated cells; interferes with apoptosis resistance and ECM composition. | Inhibition at ≥ 5 µM; apoptosis induction at 0–20 µM; inhibition of NF-κB and pro-inflammatory genes. researchgate.netnih.govresearchgate.net |

| Adipocytes | Induces beiging, stimulates lipolysis, inhibits adipogenesis. | Activation of AMPK pathway; increased beige markers (CIDE-A, TBX-1); enhanced mitochondrial biogenesis (PGC-1α, UCP1); dose-dependent effects on lipid content and viability. nih.govpcom.edujobesitydiseases.commdpi.comnih.gov |

| Vascular Smooth Muscle Cells | Blocks proliferation and migration. | IC50 of 3.49 µM for proliferation inhibition; potent migration suppression at 15 µM. acs.orgnih.gov |

| Periodontal Ligament Stem Cells | Exhibits anti-inflammatory effects; modulates viability. | Reduces IL-6 mRNA and protein expression; re-establishes AKT and ERK phosphorylation; dose-dependent viability effects (positive at 0.2-4 µM, decreased at 8 µM). mdpi.comresearchgate.netnih.gov |

Role in Reversing Drug Resistance in Cellular Models

This compound has shown promise in overcoming drug resistance in various cellular models, particularly in cancer cells resistant to conventional chemotherapeutic agents.

In doxorubicin-resistant breast cancer cells (MCF-7/ADR), this compound has been shown to reverse doxorubicin (B1662922) resistance by reducing cell viability and stemness. mdpi.compitt.edumdpi.com One proposed mechanism involves the inhibition of the efflux functions of ATP-binding cassette subfamily B member 1 (ABCB1), a transporter protein often implicated in multidrug resistance. mdpi.compitt.edu XN was found to be a substrate of ABCB1 and stimulated its ATPase activity. mdpi.compitt.edu Molecular modeling and simulation data suggest that XN binds to the central transmembrane domain of ABCB1, overlapping with the doxorubicin binding site, and that XN has a stronger binding affinity than doxorubicin. mdpi.compitt.edu This stronger binding may lead to less protein and ligand position fluctuation, supporting the idea that XN inhibits ABCB1-mediated transport of doxorubicin. mdpi.compitt.edu XN also demonstrated a synergistic effect with colchicine, another ABCB1 substrate, in the MCF-7/ADR cell line. mdpi.compitt.edu

Beyond inhibiting efflux transporters, other mechanisms contribute to XN's ability to reverse drug resistance. In MCF-7/ADR cells, the reversal of doxorubicin resistance has also been linked to the suppression of STAT3 and EGFR signaling pathways, as well as a reduction in cancer stem-like cell characteristics. mdpi.commdpi.com

Studies have also explored XN's effects on drug resistance in acute lymphoblastic leukemia (ALL) cells. XN has been reported to maintain cytotoxicity in adriamycin-resistant ALL cells (L1210). frontiersin.org Furthermore, long-term exposure of ALL cells to XN improved their sensitivity to chemotherapeutic drugs, suggesting that XN can effectively overcome drug resistance in ALL and enhance the sensitivity of these cells to chemotherapy. frontiersin.org

In non-small cell lung cancer (NSCLC) cells resistant to osimertinib, this compound has demonstrated the ability to overcome this resistance. researchgate.net In osimertinib-resistant cell lines (HCC827OR and H1975OR), this compound treatment reduced cell viability and colony-forming ability and significantly increased caspase-3 activity. researchgate.net Immunoblotting results showed a significant increase in the protein expression level of cleaved caspase-3. researchgate.net These findings suggest that XN can induce apoptosis in these resistant cells.

The ability of this compound to inhibit the expression of drug efflux genes, including ABCB1 (MDR1), ABCC1 (MRP1), ABCC2 (MRP2), and ABCC3 (MRP3), has also been observed in other cancer cell lines, such as HCT-15 cells. frontiersin.org This suggests that XN could be used in combination with other anticancer chemotherapeutic agents to reduce drug resistance by inhibiting these efflux transporters. frontiersin.org

Here is a summary of this compound's role in reversing drug resistance in cellular models:

| Cellular Model | Drug Resistance Reversed By this compound | Proposed Mechanisms | Key Findings |

| Doxorubicin-resistant breast cancer (MCF-7/ADR) | Doxorubicin | Inhibition of ABCB1 efflux function; XN acts as an ABCB1 substrate and stimulates ATPase activity; binding to ABCB1 transmembrane domain; suppression of STAT3 and EGFR; reduction of cancer stem-like characteristics. | Reduced cell viability and stemness; synergistic effect with doxorubicin and colchicine; stronger binding affinity to ABCB1 than doxorubicin. mdpi.compitt.edumdpi.com |

| Adriamycin-resistant ALL (L1210) | Adriamycin | Enhanced sensitivity to chemotherapeutic drugs. | Maintained cytotoxicity in resistant cells; improved sensitivity to chemotherapy with long-term exposure. frontiersin.org |

| Osimertinib-resistant NSCLC (HCC827OR, H1975OR) | Osimertinib | Induction of apoptosis. | Reduced cell viability and colony formation; increased caspase-3 activity and cleaved caspase-3 expression. researchgate.net |

| HCT-15 cells | Various (implied) | Inhibition of drug efflux gene expression (ABCB1, ABCC1, ABCC2, ABCC3). | Decreased expression of multiple efflux transporters. frontiersin.org |

Preclinical Investigations of Xanthohumol in Vitro and Non Human in Vivo Models

In Vitro Model Systems and Cell Culture Studies

In vitro studies utilizing various cell lines have been instrumental in elucidating the direct effects of xanthohumol (B1683332) at the cellular level. These studies have explored XN's impact on cell proliferation, apoptosis, migration, and key signaling pathways in numerous cell types, including cancer cells, immune cells, endothelial cells, adipocytes, hepatocytes, and hepatic stellate cells. XN has demonstrated a wide spectrum of activities, including anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant effects in these models mdpi.commdpi.comfrontiersin.orgptbioch.edu.plmdpi.comnih.govsci-rad.comresearchgate.net.

For instance, in human colorectal cancer cells, XN has been shown to suppress cell growth, colony formation, and induce apoptosis ijbs.com. In hepatocellular carcinoma cell lines (HepG2 and Huh7), XN at a concentration of 25 µM was effective in suppressing proliferation, migration, and IL-8 expression mdpi.com. Studies on hepatic stellate cells have indicated that XN can inhibit their activation and induce apoptosis frontiersin.orgnateco2.de. In mechanically stimulated cementoblasts, XN demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory genes and proteins like IL-6 nih.gov. XN has also been shown to inhibit the growth of various other cancer cell lines, including breast, ovarian, lung, oral, cervical, prostate, and leukemia cells ptbioch.edu.pl.

Dose-Dependent and Time-Dependent Mechanistic Effects

Many of the observed effects of this compound in in vitro models are dose- and time-dependent. For example, XN has been shown to decrease cell proliferation in a dose-dependent manner in various cancer cell lines, with specific IC50 values varying depending on the cell type and exposure time frontiersin.orgiiarjournals.org.

In human prostate cancer cell lines (LNCaP, C4-2, PC-3, DU145), XN showed moderate growth inhibition at 20 µM and potent inhibition at 40 µM after 72 hours iiarjournals.org. In human colon cancer cells (40-16), XN significantly reduced proliferation with IC50 values of 4.1, 3.6, and 2.6 µM for 24, 48, and 72 hours, respectively frontiersin.org. In mechanically stimulated cementoblasts, low concentrations of XN (0.2-0.8 µM) increased cell viability, while higher concentrations (4-8 µM) caused a significant decrease nih.gov.

Mechanistically, dose-dependent effects have been observed in the modulation of various signaling pathways. For instance, XN has been shown to induce apoptosis in activated hepatic stellate cells in vitro in a dose-dependent manner (0–20 μM) frontiersin.orgnateco2.de. The anti-cytotoxic effect of XN in primary cultures of rat hepatocytes treated with tert-butyl hydroperoxide (TBH) was also dose-dependent, with 5 µM and 10 µM decreasing lactate (B86563) dehydrogenase activity by approximately 25% and 50%, respectively nih.gov.

Time-dependent effects have also been noted, particularly in the context of apoptosis induction and cell cycle arrest. In cholangiocarcinoma cells, XN reduced Notch1 and AKT expression in a step-wise and time-dependent fashion oncotarget.com.

Mechanistic Combination Studies with Other Agents in Cellular Models

While the provided search results primarily focus on the effects of this compound alone, some studies hint at its potential use in combination with other agents. For instance, XN has been reported to increase the chemo- and radio-sensitizing effects of adriamycin-resistant MCF-7 breast cancer cells and adriamycin-resistant L1210 leukemia cells in vitro, suggesting potential synergistic effects with traditional chemotherapy and radiotherapy frontiersin.org. Additionally, other prenylated chalcones in combination with paclitaxel (B517696) have shown further inhibition of cell growth in cell viability and proliferation assays ptbioch.edu.pl. XN has also been recommended for use with other chemopreventive agents to decrease drug resistance by inhibiting efflux drug transporters like MDR1, MRP1, MRP2, and MRP3 mdpi.com.

Interactive Table 1: Dose-Dependent Effects of this compound on Cell Proliferation

| Cell Line | Effect Measured | Concentration Range | Key Finding (IC50 or Inhibition %) | Reference |

| Human Prostate Cancer (LNCaP) | Growth Inhibition | 0-40 µM | 41% at 20 µM, 81% at 40 µM (72h) | iiarjournals.org |

| Human Prostate Cancer (PC-3) | Growth Inhibition | 0-40 µM | 42% at 20 µM, 74% at 40 µM (72h) | iiarjournals.org |

| Human Colon Cancer (40-16) | Proliferation | Not specified | IC50: 4.1 µM (24h), 3.6 µM (48h), 2.6 µM (72h) | frontiersin.org |

| Activated HSC | Apoptosis Induction | 0-20 µM | Dose-dependent induction | frontiersin.orgnateco2.de |

| Rat Hepatocytes | Anti-cytotoxicity | 5-10 µM | ~25% at 5 µM, ~50% at 10 µM | nih.gov |

| Cementoblasts | Viability | 0.2-8 µM | Increased at 0.2-0.8 µM, Decreased at 4-8 µM | nih.gov |

In Vivo Animal Model Studies (Non-Human)

Preclinical investigations in non-human animal models have provided valuable insights into the in vivo efficacy and mechanisms of this compound, complementing the findings from in vitro studies. These models allow for the study of XN's effects within a complex biological system, including its bioavailability, metabolism, and impact on disease progression in living organisms. Animal studies have explored XN's potential in various disease contexts, including cancer, metabolic disorders, and liver injury mdpi.comptbioch.edu.plsci-rad.comijbs.comnateco2.denih.goviiarjournals.orgoncotarget.commdpi.comspandidos-publications.commdpi.comelifesciences.orgjobesitydiseases.comnih.govnih.gov.

While generally well-tolerated in animal studies at doses commonly tested for therapeutic purposes, pharmacokinetic studies have indicated that XN typically presents low oral bioavailability in animals, with plasma levels of total XN (free and conjugated) varying depending on the dose and species mdpi.comacs.org.

Xenograft Models for Tumor Growth Suppression and Mechanistic Analysis

Xenograft models, where human cancer cells are implanted into immunocompromised mice, have been widely used to evaluate the in vivo anti-tumor effects of this compound. These studies have consistently demonstrated XN's ability to suppress tumor growth in various cancer types mdpi.comijbs.comfrontiersin.orgoncotarget.comspandidos-publications.comfrontiersin.org.

In colorectal cancer xenograft models, XN treatment significantly inhibited tumor growth and reduced tumor volume and weight compared to control groups ijbs.com. Mechanistic analysis in these models suggested that XN's anti-tumor effects were mediated, in part, through the suppression of Hexokinase 2 (HK2)-mediated glycolysis and the downregulation of Akt activity ijbs.com.

Xenograft studies in cholangiocarcinoma models showed that intraperitoneal injection of XN significantly reduced tumor growth oncotarget.com. In non-small cell lung cancer (NSCLC) xenografts, XN treatment significantly suppressed tumor growth and reduced tumor weight, with mechanisms linked to the downregulation of cyclin D1 via the ERK1/2-Fra1 signaling axis spandidos-publications.com. Patient-derived xenograft (PDX) models of esophageal squamous cell carcinoma (ESCC) also demonstrated that oral administration of XN decreased tumor volume and weight, associated with reduced expression of Ki-67 and KRT18 proteins frontiersin.org.

Studies using breast cancer mouse xenografts showed anti-inflammatory and anti-angiogenic activity of XN, with increased tumor cell apoptosis and decreased tumor microvessel density acs.org. XN has also been shown to suppress breast tumor growth and promote apoptosis in vivo, linked to a decrease in the Notch signaling pathway and modulation of apoptotic regulators mdpi.com.

Interactive Table 2: Effects of this compound in Xenograft Models

| Cancer Type | Cell Line Used | Animal Model | Key Finding (Tumor Growth) | Proposed Mechanism | Reference |

| Colorectal Cancer | HT29, HCT116 | Athymic nude mice | Significant inhibition of tumor growth, volume, and weight | Suppression of HK2-mediated glycolysis, Akt downregulation | ijbs.com |

| Cholangiocarcinoma | CCLP-1, SG-231 | Athymic nude mice | Reduced tumor growth significantly | Reduction of Notch1 and AKT expression | oncotarget.com |

| Non-Small Cell Lung Cancer | HCC827 | Athymic nude mice | Significantly suppressed xenograft tumor growth, reduced weight | Downregulation of cyclin D1 via ERK1/2-Fra1 signaling | spandidos-publications.com |

| Esophageal Squamous Cell Carcinoma (PDX) | Patient-derived | Mouse | Decreased tumor volume and weight | Reduced Ki-67 and KRT18 expression | frontiersin.org |

| Breast Cancer | MCF | Mouse | Anti-inflammatory, anti-angiogenic, increased apoptosis | Inhibition of NFκB, decreased microvessel density | acs.org |

Studies in Animal Models of Metabolic Dysregulation (e.g., Hyperlipidemia, Obesity, Type 2 Diabetes Mellitus)

Animal models of metabolic disorders have been utilized to investigate this compound's effects on parameters such as body weight, lipid profiles, glucose metabolism, and insulin (B600854) sensitivity. Studies in diet-induced obese mice and Zucker fa/fa rats have explored XN's potential in ameliorating components of metabolic syndrome mdpi.comelifesciences.orgjobesitydiseases.comnih.gov.

In diet-induced obese C57BL/6J mice, XN reduced body weight in a dose-dependent manner and ameliorated dyslipidemia, hyperglycemia, and insulin resistance mdpi.comnih.gov. Mechanisms involved included a reduction in triglyceride absorption, increased expression of genes related to cholesterol catabolism (abcg8, cyp7a1), and increased mRNA levels of ucp1, suggesting involvement of browning mdpi.com. XN also decreased plasma insulin concentrations and improved Homeostatic Model Assessment of Insulin Resistance in conventional mice, an effect that was dependent on the intestinal microbiota researchgate.net.

Studies in KK-Ay/TaJc1 mice, a genetic model of obesity and type 2 diabetes, showed that dietary supplementation with XN lowered plasma glucose levels mdpi.comjobesitydiseases.com. XN and its hydrogenated derivatives have also been reported to improve glucose tolerance in mice fed a high-fat diet jobesitydiseases.com. In a high-fat diet-induced type 2 diabetes mouse model, XN supplementation reversed diabetes-associated oxidation in the liver and kidney, potentially by downregulating galectin-3 nih.govipp.pt. XN has also been shown to protect against diabetic-related metabolic dysfunctions in mice frontiersin.org.

Interactive Table 3: Effects of this compound in Animal Models of Metabolic Dysregulation

| Animal Model | Metabolic Condition | Key Finding | Proposed Mechanism | Reference |

| Diet-induced obese C57BL/6J mice | Obesity, Dyslipidemia, Hyperglycemia, Insulin Resistance | Reduced body weight, improved lipid profile, glucose metabolism, insulin sensitivity | Reduced triglyceride absorption, increased cholesterol catabolism genes, potential browning | mdpi.comnih.gov |

| KK-Ay/TaJc1 mice | Obesity, Type 2 Diabetes | Lowered plasma glucose levels | Not explicitly detailed in snippets | mdpi.comjobesitydiseases.com |

| High-fat diet C57Bl/6 mice | Type 2 Diabetes | Reversed diabetes-associated oxidation in liver and kidney | Downregulation of galectin-3 | nih.govipp.pt |

| Diet-induced obese mice | Glucose Metabolism | Decreased plasma insulin, improved insulin resistance | Requires intestinal microbiota, changes in microbial composition/function | researchgate.net |

Investigations in Animal Models of Liver Injury and Fibrosis

Animal models of liver injury and fibrosis have been used to assess this compound's hepatoprotective and anti-fibrotic properties. Models involving hepatotoxic chemicals like carbon tetrachloride (CCl4) and models of non-alcoholic fatty liver disease (NAFLD) have been employed frontiersin.orgnateco2.demdpi.comnih.govnih.gov.

In a murine model of acute CCl4-induced liver injury, oral administration of XN significantly inhibited pro-inflammatory and pro-fibrogenic hepatic gene expression nih.govnih.gov. This protective effect was associated with decreased hepatic NFκB activity and the ability of XN to block hepatic inflammation and the activation of hepatic stellate cells nih.govnih.gov.

Studies in murine models of NAFLD have shown that XN inhibits hepatic inflammation and fibrosis nateco2.demdpi.com. While XN did not affect hepatic steatosis in one NASH model, it almost completely blunted hepatic inflammation and pro-fibrogenic gene expression nateco2.de. This suggests that XN may have therapeutic efficacy in liver injury not directly related to steatosis nateco2.de. XN has also been shown to inhibit hepatic inflammation and fibrosis in models of hepatocellular injury not related to metabolic syndrome mdpi.com.

Interactive Table 4: Effects of this compound in Animal Models of Liver Injury and Fibrosis

| Animal Model | Liver Condition | Key Finding | Proposed Mechanism | Reference |

| CCl4-induced liver injury | Acute Liver Injury, Fibrosis | Inhibited pro-inflammatory and pro-fibrogenic hepatic gene expression | Decreased hepatic NFκB activity, blocking hepatic inflammation and HSC activation | nih.govnih.gov |

| Murine NASH model | NAFLD, Hepatic Inflammation, Fibrosis | Inhibited hepatic inflammation and fibrosis (did not affect steatosis in one study) | Inhibition of NFkB, inhibition of hepatic stellate cell activation | nateco2.demdpi.com |

| Hepatocellular injury models (non-metabolic) | Hepatic Inflammation, Fibrosis | Inhibited hepatic inflammation and fibrosis | Direct inhibitory effects on inflammatory and fibrogenic mechanisms | mdpi.com |

Studies in Animal Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Amyotrophic Lateral Sclerosis)

This compound (XN) has been investigated in animal models for its potential therapeutic effects on neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS). mdpi.comresearchgate.net These studies aim to understand how XN might influence disease progression by protecting neurons. mdpi.com

In transgenic mouse models overexpressing amyloid, which are used to study Alzheimer's, XN has shown therapeutic potential. mdpi.com Research using APP/PS1 mice, an established murine AD model, found that oral treatment with XN reduced cognitive dysfunction and significantly regulated the composition and abundance of gut microbiota. mdpi.comnih.gov This suggests a potential neuroprotective role mediated through the gut-brain axis. mdpi.comnih.gov

For Parkinson's disease, rodent models induced by neurotoxins like 6-OHDA or MPTP have been used to evaluate XN. mdpi.com Administration of XN in these models has been shown to significantly improve motor function and reduce neurodegeneration in the substantia nigra, a brain region critically affected in PD. mdpi.com These findings indicate that XN may protect dopaminergic neurons and mitigate the loss of dopaminergic terminals. mdpi.com XN's strong antioxidant properties are considered critical in neutralizing reactive oxygen species (ROS) and protecting these neurons from oxidative damage in the context of PD. mdpi.com

Studies exploring XN's role in treating ALS, particularly using rodent models with mutations in the SOD1 gene (a common genetic cause of ALS), have shown promise in enhancing motor neuron survival and delaying disease progression. mdpi.com

Effects on Vascular Pathologies in Animal Models (e.g., Neointima Formation)

Studies in animal models have investigated the effects of this compound on vascular pathologies, such as neointima formation. Neointima formation is a process involving vascular smooth muscle cell (VSMC) proliferation and migration, which contributes to the narrowing of arterial lumens following vessel injury. acs.org